4,4'-(2-Methylpentane-1,1-diyl)diphenol
Description
4,4'-(2-Methylpentane-1,1-diyl)diphenol is a bisphenol analogue characterized by a central 2-methylpentane-1,1-diyl group bridging two para-hydroxyphenyl rings. This branched alkyl chain introduces steric bulk and hydrophobicity, distinguishing it from simpler bisphenols like bisphenol A (BPA).
Properties
CAS No. |
74462-03-6 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-4-13(2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3 |
InChI Key |
NTGORZWIQPZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpentane-1,1-diyl)diphenol typically involves the condensation of phenol with 2-methylpentane-1,1-diol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the diphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4,4’-(2-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine function . This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Bisphenol analogues share a common diphenol backbone but differ in their central bridging groups. Key structural variations influence physical, thermal, and biological properties:


*Calculated based on molecular formula C₁₉H₂₄O₂.
Key Findings:
Thermal Stability: Cyclopropane- and ethane-bridged diphenols decompose into volatile aromatic compounds (e.g., 4-isopropylphenol) at high temperatures, contributing to flame retardancy in epoxy resins . The methylpentane group’s branching may enhance thermal stability compared to linear alkyl chains due to reduced chain mobility .
Biological Activity :
- BPAP and BPC exhibit stronger estrogen receptor binding than BPA, likely due to aromatic and electronegative substituents .
- The methylpentane bridge’s steric bulk may reduce receptor affinity compared to planar groups like ethene or phenyl .
Physical Properties: Melting points correlate with substituent polarity. Sulfur-containing analogues (e.g., methylsulfinyl groups) exhibit higher melting points (~175–207°C) due to polar interactions . The methylpentane compound’s hydrophobic nature suggests lower water solubility than BPA, aligning with trends in alkyl-substituted bisphenols .
Applications: BPA derivatives with fluorinated or chlorinated groups (e.g., BPAF, BPC) are used in high-performance plastics but raise toxicity concerns . Ethene-bridged compounds like 4,4'-DPD serve as monomers in covalent organic frameworks (COFs) due to their rigidity and conjugation .
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